molecular formula C15H18N4O3 B10977127 (1,3-dimethyl-1H-pyrazol-5-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

(1,3-dimethyl-1H-pyrazol-5-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10977127
M. Wt: 302.33 g/mol
InChI Key: JXXUEKAZTQALAI-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone: is a complex organic compound that features a pyrazole ring, a furan ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the furan and piperazine rings through various coupling reactions. Common reagents used in these reactions include:

    Pyrazole precursors: such as 1,3-dimethyl-1H-pyrazole

    Furan derivatives: such as furan-2-carboxylic acid

    Piperazine derivatives: such as 1-(furan-2-ylcarbonyl)piperazine

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms in the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide

    Reducing agents: such as sodium borohydride or lithium aluminum hydride

    Substitution reagents: such as halogens or alkylating agents

Major Products Formed

The major products formed from these reactions include:

    Oxidized derivatives: such as furan-2,3-dione

    Reduced derivatives: such as alcohols

    Substituted derivatives: such as halogenated pyrazoles

Scientific Research Applications

Chemistry

In chemistry, (1,3-dimethyl-1H-pyrazol-5-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The pathways involved in its mechanism of action include:

    Enzyme inhibition: Blocking the activity of enzymes critical for disease progression

    Receptor modulation: Altering the activity of receptors involved in cellular signaling

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of pyrazole, furan, and piperazine rings. This structure provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

[4-(2,5-dimethylpyrazole-3-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C15H18N4O3/c1-11-10-12(17(2)16-11)14(20)18-5-7-19(8-6-18)15(21)13-4-3-9-22-13/h3-4,9-10H,5-8H2,1-2H3

InChI Key

JXXUEKAZTQALAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C

Origin of Product

United States

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